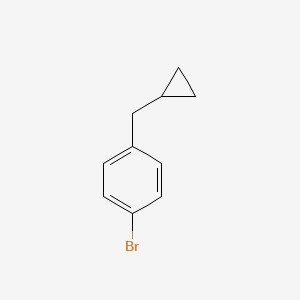

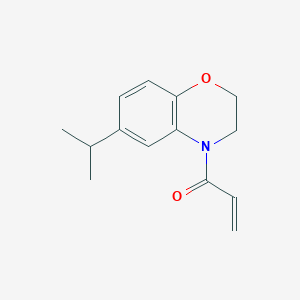

![molecular formula C14H19ClF3N3O4S B3002806 tert-butyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-(methylsulfonyl)carbamate CAS No. 339105-16-7](/img/structure/B3002806.png)

tert-butyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-(methylsulfonyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound tert-butyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-(methylsulfonyl)carbamate is a complex organic molecule that likely contains a pyridine ring, a trifluoromethyl group, and a carbamate moiety. While none of the provided papers directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the use of tert-butylsulfinamide as a nitrogen source, as seen in the preparation of N-tert-butanesulfinyl imines, which are intermediates for the asymmetric synthesis of amines . The tert-butyl group is known to serve as a protecting group for amines, as demonstrated in the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates . Additionally, tert-butylsulfonamide has been used as a nitrogen source for catalytic aminohydroxylation and aziridination of olefins . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the specific pyridinyl and methylsulfonyl groups.

Molecular Structure Analysis

The molecular structure of related compounds often features strong interactions between sulfonyl groups and other parts of the molecule. For example, tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate exhibits a strong interaction between the sulfonyl group and the thiadiazole ring . Such interactions are likely to influence the molecular geometry and reactivity of the compound as well.

Chemical Reactions Analysis

The tert-butyl group is known to be a good leaving group in chemical reactions, which can facilitate various transformations. For instance, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate can react with different electrophiles to yield functionalized carbamates . The tert-butyl group can also be removed under acidic conditions to liberate the amino group . These reactions suggest that the tert-butyl group in the compound of interest may also undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are likely influenced by the presence of the trifluoromethyl group and the pyridine ring. Compounds containing trifluoromethyl groups, such as N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine, are in high demand due to their pharmaceutical potential . The trifluoromethyl group can impart unique chemical properties, such as increased lipophilicity and metabolic stability. The pyridine ring is a common motif in pharmaceuticals and can engage in various non-covalent interactions, which may affect the compound's binding affinity to biological targets.

Aplicaciones Científicas De Investigación

Biodegradation and Fate of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater

Ethyl tert-butyl ether (ETBE), a gasoline ether oxygenate similar to tert-butyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-(methylsulfonyl)carbamate, undergoes biodegradation in soil and groundwater. Specific microorganisms have been identified that degrade ETBE using it as a carbon and energy source or via cometabolism with alkanes as growth substrates. The biodegradation pathway involves initial hydroxylation followed by the formation of intermediates such as acetaldehyde, tert-butyl acetate, tert-butyl alcohol, 2-hydroxy-2-methyl-1-propanol (MHP), and 2-hydroxyisobutyric acid (2-HIBA). Genes facilitating the transformation of ETBE have been identified, although the overall degradation process is slow, often limited by the ether structure and slow degradation kinetics. The presence of co-contaminants can either limit or enhance ETBE biodegradation through preferential metabolism or cometabolism, respectively (Thornton et al., 2020).

Synthesis and Industrial Applications

Applications of tert-Butanesulfinamide in the Synthesis of N-Heterocycles via Sulfinimines

Tert-Butanesulfinamide is an enantiopure chiral auxiliary used in the stereoselective synthesis of amines and their derivatives. It's extensively utilized for asymmetric N-heterocycle synthesis, providing access to a variety of structures like piperidines, pyrrolidines, azetidines, and their fused derivatives, which are important in natural products and therapeutics. This methodology allows for the creation of structurally diverse compounds with significant potential in various scientific and industrial applications (Philip et al., 2020).

Environmental Toxicology and Human Exposure

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate (EC), a compound related to this compound, is present in fermented foods and beverages. It's considered genotoxic and carcinogenic to multiple species. EC's formation occurs through various chemical mechanisms, and its presence in food raises health concerns. The mean intake of EC from food is estimated, and various preventing methods are developed to lower its levels in food. This indicates the importance of monitoring and controlling the presence of such compounds in consumables to ensure public health safety (Weber & Sharypov, 2009).

Propiedades

IUPAC Name |

tert-butyl N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-N-methylsulfonylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClF3N3O4S/c1-13(2,3)25-12(22)21(26(4,23)24)6-5-19-11-10(15)7-9(8-20-11)14(16,17)18/h7-8H,5-6H2,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEVDLPZKGOQBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCNC1=C(C=C(C=N1)C(F)(F)F)Cl)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClF3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

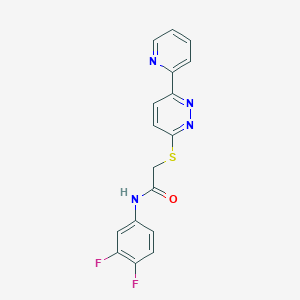

![1-(3-Chloro-4-methylphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea](/img/structure/B3002723.png)

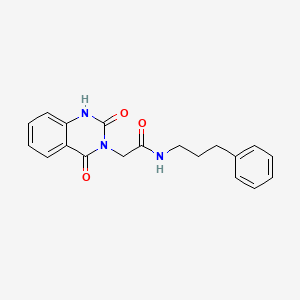

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]-3-phenylpropanamide](/img/structure/B3002725.png)

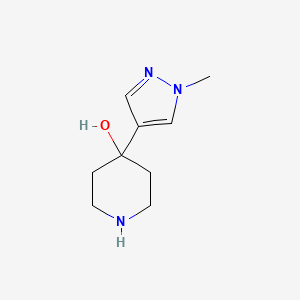

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B3002726.png)

![3-{8-[(Dimethylamino)methyl]-7-hydroxy-2-oxochromen-4-yl}chromen-2-one](/img/structure/B3002729.png)

![2-Dodecyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B3002735.png)

![1-[(2-Methoxyphenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B3002737.png)

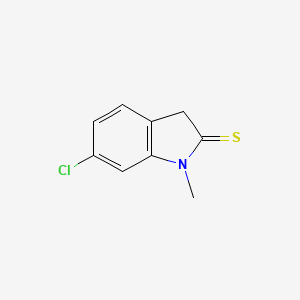

![3-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B3002742.png)